molecular formula C39H45NO13 B13855282 N-Des-2-methylpropan-2-ol Docetaxel

N-Des-2-methylpropan-2-ol Docetaxel

Cat. No.: B13855282
M. Wt: 735.8 g/mol
InChI Key: ZPFNUFWWQRPULO-QFGFHNKISA-N
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Description

N-Des-2-methylpropan-2-ol Docetaxel is a chemical compound that serves as an impurity in the production of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is widely used in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Des-2-methylpropan-2-ol Docetaxel is synthesized through a series of chemical reactions involving the modification of DocetaxelThe reaction conditions often include the use of solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures and inert atmospheres.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced as a white solid with a purity of 95% or higher.

Chemical Reactions Analysis

Types of Reactions

N-Des-2-methylpropan-2-ol Docetaxel undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce compounds with additional hydroxyl or carbonyl groups, while reduction reactions may yield compounds with fewer functional groups .

Scientific Research Applications

N-Des-2-methylpropan-2-ol Docetaxel has several scientific research applications, including:

    Chemistry: The compound is used as a reference standard in the analysis and quality control of Docetaxel and its derivatives.

    Biology: It is used in studies investigating the biological activity and toxicity of Docetaxel and related compounds.

    Medicine: The compound is used in the development of new anticancer drugs and in the study of drug resistance mechanisms.

    Industry: It is used in the production of high-purity Docetaxel for pharmaceutical applications

Mechanism of Action

N-Des-2-methylpropan-2-ol Docetaxel exerts its effects by interfering with the normal function of microtubules. It binds to microtubules and prevents their depolymerization, leading to the stabilization of the microtubule structure. This disrupts the cell’s ability to divide, ultimately leading to cell death. The compound primarily targets the microtubule network within the cell, affecting various cellular processes such as intracellular transport and signal transduction .

Comparison with Similar Compounds

N-Des-2-methylpropan-2-ol Docetaxel is similar to other Docetaxel impurities and derivatives, such as N-Formyl Docetaxel and Paclitaxel. it is unique in its specific structure and the functional groups it contains. This uniqueness allows it to be used as a specific reference standard in the analysis of Docetaxel and its derivatives .

List of Similar Compounds

Properties

Molecular Formula

C39H45NO13

Molecular Weight

735.8 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C39H45NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28-31,33,43-45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,29+,30+,31-,33-,37+,38-,39+/m0/s1

InChI Key

ZPFNUFWWQRPULO-QFGFHNKISA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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